(R)-1-PeCSO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-PeCSO, also known as ®-1-Propenyl-L-cysteine sulfoxide, is a naturally occurring organosulfur compound found in Allium species such as garlic and onions. This compound is of significant interest due to its potential health benefits and its role in the characteristic flavor and aroma of these plants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Propenyl-L-cysteine sulfoxide typically involves the oxidation of ®-1-Propenyl-L-cysteine. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the sulfoxide group.
Industrial Production Methods
Industrial production of ®-1-Propenyl-L-cysteine sulfoxide often involves the extraction and purification from natural sources like garlic and onions. This process includes steps such as crushing the plant material, followed by solvent extraction and chromatographic purification to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Propenyl-L-cysteine sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to sulfone.
Reduction: The sulfoxide group can be reduced back to the corresponding sulfide.
Substitution: The propenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of ®-1-Propenyl-L-cysteine sulfone.
Reduction: Formation of ®-1-Propenyl-L-cysteine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-1-Propenyl-L-cysteine sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfoxide chemistry and stereochemistry.
Biology: Investigated for its role in plant defense mechanisms and its antimicrobial properties.
Medicine: Studied for its potential health benefits, including antioxidant and anti-inflammatory effects.
Industry: Used in the food industry for flavor enhancement and as a natural preservative.
Wirkmechanismus
The mechanism of action of ®-1-Propenyl-L-cysteine sulfoxide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
Antimicrobial Properties: It disrupts microbial cell membranes and inhibits their growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-Allyl-L-cysteine sulfoxide (Alliin): Found in garlic, known for its health benefits.
S-Methyl-L-cysteine sulfoxide: Found in various Allium species, with similar properties.
Uniqueness
®-1-Propenyl-L-cysteine sulfoxide is unique due to its specific propenyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
16718-23-3 |
---|---|
Molekularformel |
C6H11NO3S |
Molekulargewicht |
177.22 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[(R)-[(E)-prop-1-enyl]sulfinyl]propanoic acid |
InChI |
InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/b3-2+/t5-,11-/m0/s1 |
InChI-Schlüssel |
OKYHUOHBRKWCQJ-UUEXCLNXSA-N |
Isomerische SMILES |
C/C=C/[S@](=O)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CC=CS(=O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.